Cas no 2210140-19-3 (4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide)

4-Methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core functionalized with a pyrrole substituent and a carboxamide linkage to a pyridine-pyrazine hybrid moiety. Its structural complexity and diverse heteroatom interactions make it a promising candidate for pharmaceutical and agrochemical research, particularly in targeting specific enzymatic pathways. The compound's pyridine and pyrazine components enhance binding affinity, while the thiazole-pyrrole framework contributes to its stability and reactivity. This molecule is of interest for its potential applications in medicinal chemistry, including kinase inhibition or antimicrobial activity, due to its multifunctional design and tunable physicochemical properties.
4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide structure
2210140-19-3 structure
Product Name:4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
CAS No:2210140-19-3
MF:C19H16N6OS
MW:376.434941291809
CID:6511228
PubChem ID:131702357
Update Time:2025-06-08

4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
    • 4-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
    • AKOS040705210
    • 4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
    • 2210140-19-3
    • F6573-2302
    • 4-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
    • Inchi: 1S/C19H16N6OS/c1-13-17(27-19(24-13)25-9-2-3-10-25)18(26)23-12-15-16(22-8-7-21-15)14-5-4-6-20-11-14/h2-11H,12H2,1H3,(H,23,26)
    • InChI Key: DHINGEGGUFNLTF-UHFFFAOYSA-N
    • SMILES: S1C(=NC(C)=C1C(NCC1C(C2C=NC=CC=2)=NC=CN=1)=O)N1C=CC=C1

Computed Properties

  • Exact Mass: 376.11063033g/mol
  • Monoisotopic Mass: 376.11063033g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 114Ų

4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide Pricemore >>

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Additional information on 4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Introduction to 4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide and Its Significance in Modern Chemical Biology

4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, identified by its CAS number 2210140-19-3, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This intricate molecular structure, characterized by its fused heterocyclic system, has garnered attention due to its potential biological activities and mechanistic insights into drug design. The compound’s unique scaffold, incorporating a thiazole core linked to pyridine and pyrazine moieties, suggests a multifaceted interaction with biological targets, making it a promising candidate for further exploration.

The significance of this compound lies in its ability to modulate biological pathways through precise molecular interactions. Recent advancements in computational chemistry and structure-based drug design have highlighted the importance of such polyheterocyclic compounds in developing novel therapeutic agents. The presence of multiple aromatic rings and nitrogen-containing heterocycles enhances the compound’s binding affinity to biological receptors, which is crucial for therapeutic efficacy. Specifically, the pyridin-3-yl and pyrazin-2-yl substituents contribute to its pharmacological profile by enabling favorable interactions with enzymes and receptors involved in various disease pathways.

In the context of current research, 4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has been investigated for its potential role in modulating inflammatory responses and cancer cell proliferation. Studies have demonstrated that thiazole derivatives exhibit significant anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The structural features of this compound allow it to interact with inflammatory signaling pathways, potentially offering a new avenue for treating chronic inflammatory diseases. Additionally, its ability to disrupt cancer cell proliferation has been observed in preclinical studies, suggesting its utility in oncology research.

The compound’s mechanism of action appears to involve multiple biochemical pathways. The thiazole ring is known to possess bioactive properties that can interfere with enzyme function, while the pyridine and pyrazine moieties enhance its solubility and bioavailability. These characteristics make it an attractive candidate for further pharmacokinetic studies. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to elucidate its molecular interactions, providing valuable insights into its binding affinity and metabolic stability.

Recent publications have explored the synthetic pathways for obtaining high-purity forms of 4-methyl-N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. These synthetic routes often involve multi-step organic transformations, including cyclization reactions that form the core heterocyclic structure. The optimization of these synthetic methods is crucial for ensuring scalability and cost-effectiveness in pharmaceutical production. Researchers have also focused on developing greener synthetic protocols that minimize waste and hazardous byproducts, aligning with global sustainability efforts.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its structural motifs are reminiscent of natural products known for their bioactivity, suggesting that it could serve as a lead compound for drug discovery programs targeting neurological disorders. Preliminary studies have indicated that derivatives of this compound may exhibit neuroprotective effects by modulating neurotransmitter release and receptor activity. This opens up avenues for investigating its role in conditions such as Alzheimer’s disease and Parkinson’s disease.

In conclusion,4-methyl-N-{3-(pyridin-3-y l)pyrazin -2 - ylmethyl}-2-(1H-pyrrol -1 - yl)-1 , 3 -thiazole -5 -carboxamide (CAS no 2210140 -19 - 3) represents a fascinating subject of study in chemical biology. Its unique molecular architecture and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies,this compound is poised to play a significant role in addressing some of the most pressing challenges in medicine today.

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